molecular formula C17H18ClNO2S B2916354 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide CAS No. 1706285-74-6

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide

Cat. No. B2916354
CAS RN: 1706285-74-6
M. Wt: 335.85
InChI Key: TZURMIASTUYDMA-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide, commonly known as CMETB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMETB belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antipathogenic Activity

Researchers have developed acylthioureas derivatives showing significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These derivatives, including the structure similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide, demonstrate potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enantioselective Synthesis

The compound and its related structures have been involved in the enantioselective synthesis processes, showing its utility in creating chiral centers for pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).

Molecular Interaction and Modification

Structure-Affinity Relationship Study

Modifications of the benzamide PB12, related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide, have led to the identification of derivatives with moderate to high affinity for dopamine D(3) receptors, suggesting a pathway for developing high-affinity ligands with potential PET imaging applications (Leopoldo et al., 2002).

Copper-catalyzed Intramolecular O-arylation

This method has been utilized for efficient synthesis of benzoxazole derivatives from N-(2-chlorophenyl)benzamides, demonstrating the compound's role in facilitating novel synthesis routes for heterocyclic compounds with potential biological activities (Wu et al., 2014).

Novel Applications in Drug Development

Neuroleptic Activity of Benzamides

A study synthesized derivatives aiming for potential neuroleptic applications, revealing the importance of structural modifications in enhancing biological activity. Such research underscores the significance of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide and its analogs in developing new therapeutic agents (Iwanami et al., 1981).

β-Amyloid Aggregation Inhibitor

The synthesis of a potent β-amyloid aggregation inhibitor, showing the compound's potential in Alzheimer's disease research and the broader context of addressing neurodegenerative disorders (Choi et al., 2003).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-15(12-7-3-5-9-14(12)18)11-19-17(20)13-8-4-6-10-16(13)22-2/h3-10,15H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZURMIASTUYDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1SC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide

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